[(1S,1'R,2'R,5R,6S,7R,9S)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(1S,1'R,2'R,5R,6S,7R,9S)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate is a natural product found in Isodon enanderianus and Isodon trichocarpus with data available.
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
Synthesis of Chiral Spiroacetals from Carbohydrates Chiral spiroacetals have been synthesized from carbohydrates, demonstrating their potential in organic chemistry for creating complex molecular structures. This synthesis involves intramolecular hydrogen abstraction reactions promoted by alkoxy radicals (Martín, Salazar, & Suárez, 1995).
Identification of New Compounds in Agarwood Oil New compounds isolated from agarwood oil include various spiroacetal structures, showcasing the application of these compounds in fragrance and flavor chemistry (Nät et al., 1993).
Stereoselective Synthesis in Organic Chemistry Studies in stereoselective synthesis reveal the creation of complex spiroacetal structures from enantiomerically pure precursors. This indicates the relevance of such compounds in designing stereoselective synthetic pathways (Gerber & Vogel, 2001).
Synthesis of Cyclopropane Derivatives Research in synthesizing cyclopropane derivatives, including spiroacetal structures, has shown potential applications in medicinal chemistry and drug development (Becker & Flynn, 1992).
Crystal Structure and Biological Activity Studies on the crystal structure and biological activity of certain spiroacetals suggest their potential application in drug design and development, highlighting the importance of understanding molecular geometry in biological interactions (Yuan et al., 2017).
Application in Synthesizing Polyketides An efficient procedure developed for transforming spiroacetals into building blocks for synthesizing polyketides, substances with significant pharmacological properties, underlines the importance of these compounds in pharmaceutical research (Shklyaruck, 2015).
properties
CAS RN |
79859-42-0 |
---|---|
Product Name |
[(1S,1'R,2'R,5R,6S,7R,9S)-2'-Formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate |
Molecular Formula |
C22H28O7 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
[(1S,1'R,2'R,5R,6S,7R,9S)-2'-formyl-7-hydroxy-1'-methyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,3'-cyclohexane]-1'-yl]methyl acetate |
InChI |
InChI=1S/C22H28O7/c1-12-14-7-15(25)17-21(11-29-19(27)22(17,8-14)18(12)26)6-4-5-20(3,16(21)9-23)10-28-13(2)24/h9,14-17,25H,1,4-8,10-11H2,2-3H3/t14-,15-,16-,17+,20+,21+,22+/m1/s1 |
InChI Key |
BUJZGALXYNSLEB-YCYJFFQMSA-N |
Isomeric SMILES |
CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1C=O)COC(=O)[C@]34[C@H]2[C@@H](C[C@H](C3)C(=C)C4=O)O)C |
SMILES |
CC(=O)OCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C |
Canonical SMILES |
CC(=O)OCC1(CCCC2(C1C=O)COC(=O)C34C2C(CC(C3)C(=C)C4=O)O)C |
synonyms |
trichorabdal B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.